![molecular formula C22H24N2O B2810353 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide CAS No. 2225146-82-5](/img/structure/B2810353.png)

3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

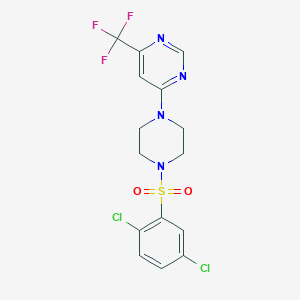

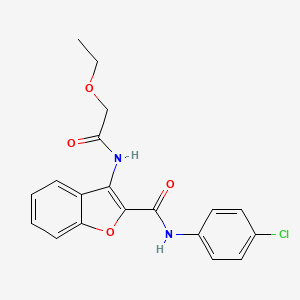

The compound “3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide” is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, an indole group, a phenylethyl group, and a propanamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the attachment of the phenylethyl group, and the formation of the propanamide group . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The indole and phenylethyl groups are likely to be planar due to the presence of conjugated double bonds . The cyclopropyl group would add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical synthesis of compounds related to 3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide has been explored in several studies. For instance, Tanaka et al. (1987) developed a stereoselective synthesis method for functionalized cyclopropanes, showcasing the chemical versatility of cyclopropyl compounds in organic synthesis (Tanaka, Minami, & Kaji, 1987). Similarly, Manolov, Ivanov, and Bojilov (2020) synthesized a compound with a fragment similar to Brequinar, indicating potential applications in SARS-CoV-2 treatment trials, highlighting the relevance of such compounds in drug development processes (Manolov, Ivanov, & Bojilov, 2020).

Biological Activities and Applications

The immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides have been evaluated, with certain derivatives showing significant inhibitory activity on murine splenocytes proliferation, suggesting potential applications in immune regulation and therapy (Giraud et al., 2010). Doria et al. (1991) synthesized and evaluated a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity, demonstrating their potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).

Pharmacological Implications

Research by Dassonville et al. (2004) on N-pyridinyl(methyl)indolalkanamides as topical inflammation inhibitors suggests the utility of structurally related compounds in designing non-acidic NSAIDs with significant anti-inflammatory activity, comparable to dexamethasone and ibuprofen, indicating their potential in therapeutic applications (Dassonville et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(13-12-16-10-11-16)24-14-19(17-6-2-1-3-7-17)20-15-23-21-9-5-4-8-18(20)21/h1-9,15-16,19,23H,10-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCWYKRPVWYCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)